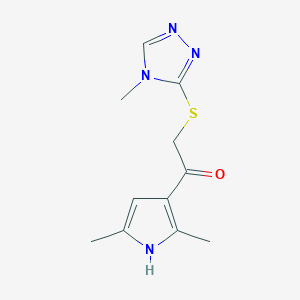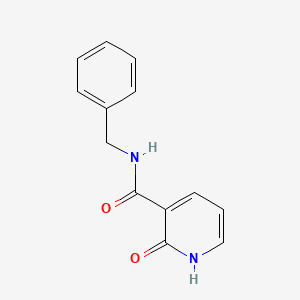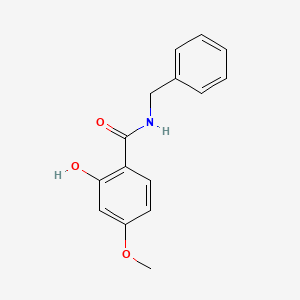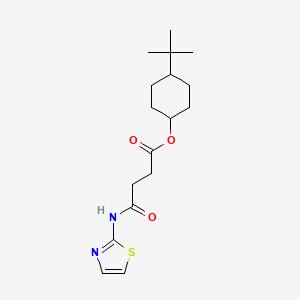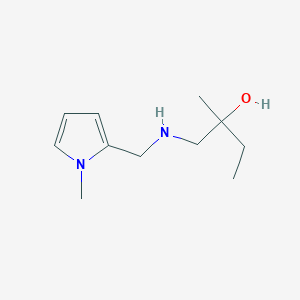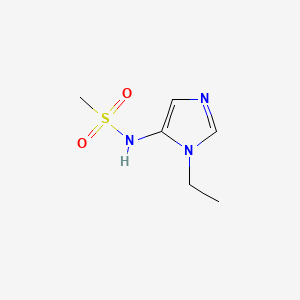
n-(1-Ethyl-1h-imidazol-5-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(1-Ethyl-1h-imidazol-5-yl)methanesulfonamide is a chemical compound with the molecular formula C6H11N3O2S and a molecular weight of 189.24 g/mol . This compound is characterized by the presence of an imidazole ring substituted with an ethyl group at the 1-position and a methanesulfonamide group at the 5-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Ethyl-1h-imidazol-5-yl)methanesulfonamide typically involves the reaction of 1-ethylimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
n-(1-Ethyl-1h-imidazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles or nucleophiles; reactions can be conducted in polar or non-polar solvents depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the imidazole ring .
Aplicaciones Científicas De Investigación
n-(1-Ethyl-1h-imidazol-5-yl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of n-(1-Ethyl-1h-imidazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methanesulfonamide group may enhance the compound’s solubility and stability, facilitating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- n-(1-Methyl-1h-imidazol-5-yl)methanesulfonamide
- n-(1-Propyl-1h-imidazol-5-yl)methanesulfonamide
- n-(1-Butyl-1h-imidazol-5-yl)methanesulfonamide
Uniqueness
n-(1-Ethyl-1h-imidazol-5-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position of the imidazole ring and the methanesulfonamide group at the 5-position differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .
Propiedades
Fórmula molecular |
C6H11N3O2S |
|---|---|
Peso molecular |
189.24 g/mol |
Nombre IUPAC |
N-(3-ethylimidazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-3-9-5-7-4-6(9)8-12(2,10)11/h4-5,8H,3H2,1-2H3 |
Clave InChI |
DLTIYZTYCYSNJO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



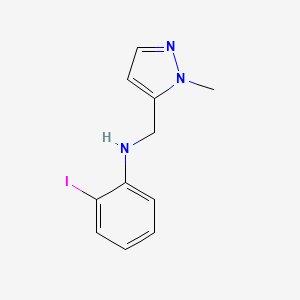
![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)
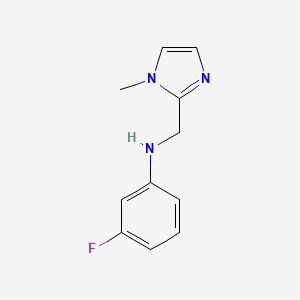
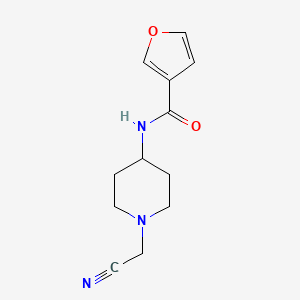
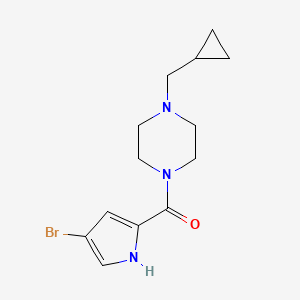
![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)
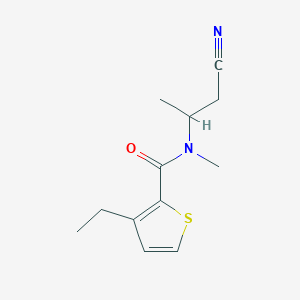
![[1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine](/img/structure/B14913679.png)
